REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=2[Cl:19])=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[Cl:19][C:13]1[CH:14]=[C:15]([F:18])[CH:16]=[CH:17][C:12]=1[C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
179 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2′-chloro-4′-fluoro-biphenyl-2-carboxylic acid ethyl ester
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Quantity
|
41.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=CC=CC1)C1=C(C=C(C=C1)F)Cl
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Name
|
|
Quantity
|
179 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred in an oil bath at 80° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
activated carbon (2.5 g) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2.5 hr
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The activated carbon was filtered off through celite
|
Type
|
WASH
|
Details
|
washed with 50 v/v % ethanol-water (100 ml)
|
Type
|
ADDITION
|
Details
|
Then, to this mixture was added water (33 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
This suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the obtained solid was air-dried for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 60° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)F)C=1C(=CC=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |